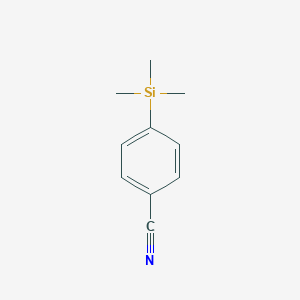

4-(Trimethylsilyl)benzonitrile

説明

特性

IUPAC Name |

4-trimethylsilylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZJZUVZAHCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474028 | |

| Record name | 4-trimethylsilylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17921-68-5 | |

| Record name | 4-trimethylsilylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethylsilyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trimethylsilyl Ethynyl Benzonitrile

Palladium-Catalyzed Cross-Coupling Approaches

The formation of the carbon-carbon bond between the benzonitrile (B105546) core and the trimethylsilylacetylene (B32187) moiety is efficiently catalyzed by palladium complexes. The Sonogashira coupling reaction stands out as the most prevalent and well-documented method for this transformation. wikipedia.orgnumberanalytics.comrsc.org

Sonogashira Coupling of Halogenated Benzonitriles with Trimethylsilylacetylene

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnumberanalytics.com In the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile (B3024401), this translates to the reaction of a 4-halobenzonitrile (typically 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) with trimethylsilylacetylene. rsc.orgrsc.org This reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor, and typically requires a copper(I) co-catalyst. wikipedia.orgrsc.org

A typical reaction involves treating 4-iodobenzonitrile with trimethylsilylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI), in a suitable solvent and base. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nrochemistry.com

The efficiency of the Sonogashira coupling is highly dependent on the specific catalytic system employed. The combination of a palladium catalyst and a copper(I) co-catalyst is a cornerstone of this reaction. wikipedia.orgrsc.org The palladium catalyst, often a phosphine-ligated complex like Pd(PPh₃)₂Cl₂ or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the key bond-forming steps. nih.govlibretexts.org The copper(I) co-catalyst, typically CuI, is believed to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgmdpi.com

Research has shown that the choice of palladium source and the presence of a co-catalyst significantly impact the reaction yield. For instance, some palladium carbene complexes have been shown to catalyze the reaction, with yields improving dramatically with the addition of triphenylphosphine (B44618) (PPh₃). mdpi.com While the classic system involves both palladium and copper, copper-free Sonogashira couplings have also been developed, although the traditional dual-catalyst system remains widely used for its high efficiency. libretexts.orgresearchgate.net

The choice of solvent and the nature of the ligands coordinated to the palladium center play a crucial role in the outcome of the Sonogashira coupling. A variety of solvents can be used, with common choices including tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and amines such as triethylamine (B128534) (Et₃N) or diisopropylamine, which can also serve as the base required for the reaction. rsc.orgrsc.orgnrochemistry.com The solvent influences the solubility of the reactants and catalysts, as well as the reaction rate.

Evaluation of Isolated Yields and Purity Profiles

The Sonogashira coupling of 4-halobenzonitriles with trimethylsilylacetylene generally provides good to excellent isolated yields of 4-[(trimethylsilyl)ethynyl]benzonitrile. Reported yields often range from 86% to 98%. rsc.orgrsc.orgrug.nl

For example, the reaction of 4-iodobenzonitrile with trimethylsilylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalytic system in a mixture of THF and triethylamine at room temperature has been reported to yield the product in 87% after purification by column chromatography. rsc.org Another procedure utilizing 4-bromobenzonitrile (B114466) with trimethylsilylacetylene, PdCl₂(PPh₃)₂, and CuI in acetonitrile under microwave irradiation at 90°C resulted in a 98% yield of the desired product. rsc.org

The purity of the final product is typically high after standard purification techniques such as column chromatography on silica (B1680970) gel. rsc.orgrsc.org The solid nature of the product facilitates its isolation and handling. rsc.orgsigmaaldrich.com

Table 1: Reported Yields for the Synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira Coupling

| Aryl Halide | Palladium Catalyst | Co-catalyst | Solvent/Base | Reaction Conditions | Isolated Yield (%) | Reference |

| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ | CuI | THF/Triethylamine | Room Temperature, 14h | 87 | rsc.org |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | CuI | Acetonitrile/Triethylamine | Microwave, 90°C, 3h | 98 | rsc.org |

| 4-Bromobenzonitrile | Not specified | Not specified | Not specified | Not specified | 86 | rug.nl |

Related Synthetic Pathways for Trimethylsilyl-Substituted Benzonitrile Frameworks

While the Sonogashira coupling is the most direct route to 4-[(trimethylsilyl)ethynyl]benzonitrile, other synthetic strategies are being explored for the broader class of trimethylsilyl-substituted benzonitriles. These methods offer alternative approaches to constructing these valuable molecular frameworks.

Advances in Bis-silylation Reactions of Nitriles

Recent advancements have seen the development of bis-silylation reactions of nitriles, which introduce two silicon-containing groups across the carbon-nitrogen triple bond. While not a direct synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile, this methodology represents a novel approach to functionalizing the nitrile group with silicon moieties.

One notable example involves the highly regioselective bis-silylation of nitriles using an N-heterocyclic carbene (NHC)-stabilized silylene. acs.orgresearchgate.net This reaction leads to the formation of trans-1,2-disilylimines. acs.orgresearchgate.net The process involves the migration of a trimethylsilyl (B98337) group from the nitrogen atom of the silylene to the carbon atom of the nitrile. acs.orgresearchgate.net This transformation provides a unique pathway to molecules containing a silylated imine functionality, which could potentially be further elaborated to access a variety of silicon-containing nitrile derivatives.

Furthermore, the copper-catalyzed [3+2] cycloaddition of nitriles with trimethylsilyl azide (B81097) has been shown to produce 5-substituted 1H-tetrazoles. nih.govscilit.com Although this does not directly yield a silylated benzonitrile, it demonstrates an alternative mode of reactivity for the nitrile group in the presence of a silicon-containing reagent and a transition metal catalyst.

C60-Sensitized Photochemical Bis-silylation Mechanisms

A novel approach for silylation involves a C60-sensitized photochemical reaction. acs.orgacs.org This method achieves the bis-silylation of benzonitrile through a photoinduced electron-transfer process. acs.org In this reaction, a disilirane acts as the silylating agent, and the fullerene C60 serves as a sensitizer (B1316253). acs.orgacs.org

The mechanism is initiated by the photoexcitation of C60. The excited triplet state of C60 is an excellent electron acceptor and can abstract an electron from the Si-Si σ bond of the disilirane, which acts as an electron donor. acs.org This electron transfer is thermodynamically favorable in a polar solvent like benzonitrile. acs.org The process leads to the formation of a disilirane radical cation and the C60 radical anion. The subsequent reaction with benzonitrile results in the formation of a bis-silylated product, an adduct of the disilirane and benzonitrile. acs.org This photochemical reaction is notable because it introduces two silicon groups into a molecule simultaneously under mild conditions. acs.org

Development of Metal-Free Silylation Methodologies

The C60-sensitized photochemical reaction represents a significant advancement in the development of metal-free silylation methodologies. acs.orgacs.org Traditionally, bis-silylation reactions have been dependent on transition metal complex-mediated systems. acs.org The photochemical approach using C60 as a sensitizer provides a new route to synthetically useful bis-silylated compounds without the need for a metal catalyst. acs.orgresearchgate.net

This method leverages the principles of photoinduced electron transfer, where C60 acts as a photocatalyst. acs.org The reaction proceeds efficiently in polar solvents, and its development opens up new possibilities for silylation chemistry, avoiding the cost, toxicity, and potential contamination associated with metal catalysts. acs.org Further research into metal-free catalysis has also explored the use of boron compounds, such as B(C₆F₅)₃, to catalyze the C-H silylation of electron-rich aromatic compounds with hydrosilanes under neutral conditions. acs.org

Preparation of Benzonitrile-Substituted Silyl (B83357) Ethers

Benzonitrile-substituted silyl ethers are another class of silylated aromatic compounds. Their synthesis is typically achieved through the reaction of a hydroxybenzonitrile with a chlorosilane. ingentaconnect.comresearchgate.net

Synthetic Routes Utilizing Chlorosilanes

The synthesis of various benzonitrile-substituted silyl ethers (siloxanes) has been successfully demonstrated using chlorosilanes as the silylating agent. ingentaconnect.comresearchgate.net For example, compounds such as Me₄-ₓSi(OC₆H₅CN)ₓ (where x = 1-4) and O(Si(OC₆H₄CN)(Me)₂)₂ have been synthesized by reacting the corresponding p-hydroxybenzonitriles with chlorosilanes like dichlorodimethylsilane. ingentaconnect.comresearchgate.net The stoichiometry of the reactants can be controlled to produce mono-, di-, tri-, or tetra-substituted silyl ethers. ingentaconnect.com This method is a straightforward and effective way to form Si-O bonds, yielding a range of silyl ethers with varying properties. ingentaconnect.comresearchgate.net

The Role of Amine Bases (e.g., TMEDA) as Hydrogen Chloride Acceptors

A crucial component in the synthesis of silyl ethers from chlorosilanes and alcohols is the use of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. ingentaconnect.comresearchgate.netrsc.org N,N,N',N'-tetramethylethylenediamine (TMEDA) is an effective hydrogen chloride acceptor in these reactions. ingentaconnect.comresearchgate.net By scavenging the HCl, TMEDA prevents the acid-catalyzed side reactions and drives the equilibrium towards the formation of the desired silyl ether product. The use of an amine base is a standard and necessary practice in silylations involving chlorosilanes to ensure high yields and purity of the final product. rsc.org TMEDA is also used in other silylation contexts, such as in the iron-catalyzed silylation of alkyl chlorides and in the direct synthesis of silylzinc reagents. rsc.orgchinesechemsoc.org

Silylation Strategies for Aromatic Compounds (Broader Perspective)

The silylation of aromatic compounds is a fundamental transformation in organic synthesis, providing access to versatile intermediates for materials science and medicinal chemistry. acs.org Beyond the specific methods for benzonitrile derivatives, a range of strategies exists.

Catalytic C-H bond silylation is a highly efficient method that avoids the need for pre-functionalized starting materials. acs.org This can be achieved using various transition-metal catalysts based on iridium, rhodium, and others, often employing a directing group on the aromatic ring to control regioselectivity. nih.gov For instance, an iridium(III) complex has been shown to be a versatile catalyst for the silylation of multiple types of heteroaryl C-H bonds with excellent regioselectivity. nih.gov A significant development in this area is the use of metal-free catalysts, such as the boron-based catalyst B(C₆F₅)₃, for the C-H silylation of electron-rich arenes like N,N-disubstituted anilines with hydrosilanes. acs.org

Another powerful strategy is the regioselective difunctionalization of C-H bonds. One study demonstrated a one-pot, three-component coupling reaction where an initial silylation of an aromatic aldimine promotes a subsequent borylation at a different position. acs.org The regioselectivity of the silylation is controlled by chelation with the imino group, while the borylation is directed by steric hindrance from the newly introduced silyl group. acs.org

The table below summarizes some of the synthetic strategies discussed.

| Strategy | Substrate | Silylating Agent | Catalyst/Reagent | Key Features | Reference |

| Sonogashira Coupling | 4-Iodobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Forms C-C bond between aryl and silylalkyne group | rsc.org |

| Photochemical Bis-silylation | Benzonitrile | Disilirane | C₆₀ (sensitizer) | Metal-free, photoinduced electron transfer | acs.org |

| Silyl Ether Synthesis | p-Hydroxybenzonitrile | Chlorosilanes | TMEDA (base) | Forms Si-O bond, neutralizes HCl byproduct | ingentaconnect.comresearchgate.net |

| Catalytic C-H Silylation | N,N-Dimethylaniline | Hydrosilanes | B(C₆F₅)₃ | Metal-free, high regioselectivity for electron-rich arenes | acs.org |

| Sequential C-H Functionalization | Aromatic Aldimines | Hydrosilanes | Iridium catalyst | Programmed synthesis of multifunctionalized benzenes | acs.org |

Reactivity and Mechanistic Investigations of 4 Trimethylsilyl Ethynyl Benzonitrile

Transformations Involving the Trimethylsilyl-Ethynyl Moiety

The trimethylsilyl (B98337) (TMS) group serves as a common protecting group for terminal alkynes. Its strategic removal is a key step in the elaboration of the ethynyl (B1212043) functionality.

Selective Desilylation Reactions for Terminal Alkyne Formation

The cleavage of the silicon-carbon bond in 4-[(trimethylsilyl)ethynyl]benzonitrile (B3024401) is a facile process that yields the corresponding terminal alkyne, 4-ethynylbenzonitrile. This transformation is crucial as it unmasks the reactive C-H bond of the alkyne for subsequent reactions. The trimethylsilyl group enhances the compound's stability and allows for its use in reactions where an unprotected terminal alkyne might interfere.

A widely employed method for the desilylation of aryl silylalkynes is the use of a mild base in an alcoholic solvent. nih.gov For 4-[(trimethylsilyl)ethynyl]benzonitrile, this is effectively achieved using potassium carbonate (K₂CO₃) in a mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF). rsc.org The reaction proceeds smoothly at room temperature, providing a high yield of 4-ethynylbenzonitrile. rsc.org The mechanism involves the nucleophilic attack of a methoxide (B1231860) ion, generated in situ from methanol and potassium carbonate, on the silicon atom, leading to the cleavage of the C(sp)-Si bond. This method is advantageous due to its mild conditions and the use of an inexpensive and readily available base. rsc.orgwgtn.ac.nz

Table 1: Conditions for Base-Mediated Desilylation of 4-[(Trimethylsilyl)ethynyl]benzonitrile rsc.org

| Reagent | Solvent | Temperature | Time | Product | Yield |

| Potassium Carbonate (K₂CO₃) | THF/Methanol | Room Temp. | 12 h | 4-Ethynylbenzonitrile | 87% |

The primary utility of the selective desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile is the generation of 4-ethynylbenzonitrile. chemicalbook.com This terminal alkyne is a versatile precursor for a variety of subsequent transformations. chemicalbook.com The unmasked terminal alkyne can participate in numerous carbon-carbon bond-forming reactions, most notably Sonogashira cross-coupling reactions with aryl or vinyl halides. nih.gov This allows for the construction of more complex molecular architectures, such as unsymmetrical diarylacetylenes. nih.gov The use of the TMS group is therefore a strategic choice to protect the alkyne during initial synthetic steps, which can then be deprotected under mild conditions to reveal the reactive functionality for further elaboration. nih.gov

Chemical Reactivity of the Benzonitrile (B105546) Functional Group

The nitrile moiety on the aromatic ring offers a distinct site for chemical transformations, independent of the silylalkyne group.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the benzonitrile group can participate in cycloaddition reactions, providing a pathway to synthesize heterocyclic compounds.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often sodium azide (NaN₃), is the most proficient route for the synthesis of 5-substituted 1H-tetrazoles. scielo.bracs.org This reaction can be applied to 4-[(trimethylsilyl)ethynyl]benzonitrile, where the nitrile group reacts to form a tetrazole ring, leaving the trimethylsilyl-ethynyl moiety intact. The process involves the formal addition of a 1,3-dipole (azide) to the dipolarophile (nitrile). acs.orgacs.org

This transformation typically requires a catalyst to overcome the high activation barrier. acs.org A variety of catalytic systems have been developed to facilitate this reaction under milder conditions and with improved yields. These include metal salts like zinc organic-chemistry.org and copper(II) sulfate (B86663) scielo.br, as well as heterogeneous catalysts such as silica (B1680970) sulfuric acid nih.gov and cuttlebone. rsc.orgresearchgate.net The reaction mechanism in metal-catalyzed systems is proposed to involve the coordination of the metal center to either the nitrile or the azide, which activates the substrate towards cycloaddition. acs.org For instance, with a cobalt(II) catalyst, a diazido intermediate is formed, which then reacts with the nitrile to generate the tetrazole product. acs.org The use of water as a solvent with zinc catalysts has been shown to be an environmentally friendly and safe method, minimizing the risk of forming hazardous hydrazoic acid. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide

| Catalyst | Solvent | Temperature | Key Features |

| Cuttlebone rsc.org | DMSO | 110 °C | Metal-free, heterogeneous, low cost. rsc.org |

| CuSO₄·5H₂O scielo.br | DMSO | - | Readily available, environmentally friendly catalyst. scielo.br |

| Silica Sulfuric Acid nih.gov | DMF | - | Yields of 72%-95%. nih.gov |

| Zinc Salts (e.g., ZnBr₂) organic-chemistry.org | Water | >100 °C | Safe process, avoids hydrazoic acid release. organic-chemistry.org |

| Co(II) Complex acs.org | Methanol | Reflux | Mechanistic studies show a Co(II)-diazido intermediate. acs.org |

[3+2] Cycloaddition with Azides for 5-Substituted 1H-Tetrazole Synthesis

Catalytic Systems and Their Influence on Reaction Kinetics (e.g., Organotin Alkoxides, Cobalt Complexes, Trimethylsilyl Azide)

The Sonogashira cross-coupling reaction, a fundamental method for forming carbon-carbon bonds, has been extensively studied with substrates like 4-[(trimethylsilyl)ethynyl]benzonitrile. researchgate.net The efficiency of these reactions is highly dependent on the catalytic system, which typically involves a palladium catalyst and a copper(I) co-catalyst. cmu.edu For instance, the coupling of 4-bromobenzonitrile (B114466) with 4-[(trimethylsilyl)ethynyl]benzonitrile has been achieved using microwave-assisted Sonogashira-type coupling, highlighting a greener approach to synthesizing 1-aryl-2-(trimethylsilyl)acetylenes. researchgate.net

Cobalt complexes have also emerged as effective catalysts for [2+2+2] cycloaddition reactions. psu.eduuwindsor.ca These reactions allow for the construction of complex cyclic systems from simple unsaturated precursors. psu.edu The mechanism generally involves the formation of a metallacyclopentadiene intermediate, which then reacts with a third unsaturated component. psu.edu

While direct studies on the influence of organotin alkoxides and trimethylsilyl azide on the reaction kinetics of 4-[(trimethylsilyl)ethynyl]benzonitrile are not extensively detailed in the provided context, related cycloaddition reactions involving trimethylsilyl-substituted compounds and azides have been investigated. For example, the reaction of 1-nitroethenes with trimethylsilylazide has been a subject of study. researchgate.net

Detailed Mechanistic Pathways and Free Energy Surface Analysis

Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanistic pathways of reactions involving trimethylsilyl-substituted compounds. For instance, the molecular mechanism of the [3+2] cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides has been explored using ωB97XD/6-311+G(d) (PCM) quantum-chemical calculations. mdpi.comnih.govresearchgate.net These studies analyze the electronic structure of the reactants, the nature of the transition states, and the influence of solvent polarity on the reaction mechanism and selectivity. mdpi.comnih.gov

Free energy surface analysis helps in understanding the kinetic and thermodynamic parameters of a reaction. researchgate.net For the [3+2] cycloaddition of E-2-(trimethylsilyl)-1-nitroethene with arylonitrile N-oxides, computational analysis has shown that the reaction can proceed through different regioisomeric pathways, challenging earlier assumptions about the reaction's regioselectivity. mdpi.comnih.gov The activation parameters derived from these studies indicate the theoretical possibility of multiple reaction channels. mdpi.com

[2+2] Cycloaddition with Transition Metal Silylidene Complexes

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings. When 4-[(trimethylsilyl)ethynyl]benzonitrile or related alkynylsilanes interact with transition metal silylidene complexes, unique metallacycles can be formed.

Formation of Four-Membered Metallasilacycles

The reaction of alkynes with transition metal complexes can lead to the formation of metallacyclobutene rings. Specifically, the interaction of bis(trimethylsilyl)acetylene (B126346) with group 4 metallocene complexes like Cp2Ti(η²-btmsa) is a known route to such structures. researchgate.net These four-membered metallacycles are valuable intermediates in organic synthesis. researchgate.net The formation of a 1-titanacyclobuta-2,3-diene has also been reported, showcasing the diverse reactivity of these systems. researchgate.net

Related [3+2] Cycloaddition Reactions of Trimethylsilyl-Substituted Nitroethenes with Nitrile N-Oxides

While not directly involving 4-[(trimethylsilyl)ethynyl]benzonitrile, the study of [3+2] cycloaddition reactions of other trimethylsilyl-substituted compounds provides valuable analogous insights into the reactivity patterns.

Regiochemical Studies and Reaction Profiles

The [3+2] cycloaddition between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides has been a subject of detailed computational and experimental investigation. mdpi.comnih.govnih.gov These studies have revealed that the reaction can lead to different regioisomers, contrary to earlier reports that suggested the formation of a single product. mdpi.comnih.gov The reaction between E-2-(trimethylsilyl)-1-nitroethene and benzonitrile N-oxide was initially proposed to yield 3-phenyl-4-trimethylsilyl-5-nitroisoxazoline, which then undergoes spontaneous denitrative aromatization. nih.gov However, more recent computational studies suggest that both possible regioisomeric cycloaddition pathways are kinetically accessible. mdpi.comnih.gov

The reaction profile, as determined by Molecular Electron Density Theory (MEDT), indicates that these cycloadditions are polar, one-step processes. dntb.gov.ua The regioselectivity in some related systems is found to be controlled by steric effects rather than local electrophile/nucleophile interactions. dntb.gov.ua

Below is a data table summarizing key findings from the regiochemical studies of the [3+2] cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides.

| Reactants | Proposed Intermediate | Final Product | Key Mechanistic Insight |

|---|---|---|---|

| E-2-(trimethylsilyl)-1-nitroethene and benzonitrile N-oxide | 3-phenyl-4-trimethylsilyl-5-nitroisoxazoline nih.gov | 3-phenylisoxazole (via denitrative aromatization) nih.gov | Computational studies suggest multiple regioisomeric pathways are possible, challenging the initial single-product postulate. mdpi.comnih.gov |

Impact of Solvent Polarity on Cycloaddition Outcomes

Alkynylsilanes, including 4-[(trimethylsilyl)ethynyl]benzonitrile, are versatile substrates in cycloaddition reactions. nih.gov The polarity of the solvent is a critical parameter that can significantly influence the rates and outcomes of these reactions, particularly concerted cycloadditions like the Diels-Alder reaction and 1,3-dipolar cycloadditions.

Studies on various cycloaddition reactions have consistently demonstrated that reaction rates are often accelerated in polar solvents. nih.govpsu.edu For instance, significant rate enhancements for 1,3-dipolar cycloadditions are observed with an increasing mole fraction of water in the solvent system. nih.gov This acceleration is attributed to the stabilization of the polar transition state by the solvent. It is suggested that a dominant hydrogen-bonding effect, where water molecules form bridges with the transition state structure, lowers the activation energy of the reaction. nih.gov Conversely, non-polar solvents may favor alternative reaction pathways or result in significantly slower reaction kinetics.

While specific kinetic data for the cycloaddition of 4-[(trimethylsilyl)ethynyl]benzonitrile across a range of solvents is not extensively detailed in the surveyed literature, the general principles of solvent effects on cycloadditions are well-established. It is reasonable to extrapolate that cycloaddition reactions involving this substrate would exhibit similar trends. The choice of solvent can therefore be a powerful tool to control the reaction efficiency. For example, highly polar and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to be effective for certain cyclizations involving silylacetylenes. nih.gov

| Solvent | Relative Polarity | Characteristic | Relative Rate Constant (k) |

|---|---|---|---|

| Isooctane | Low | Non-polar, Aprotic | 1.0 |

| Acetonitrile (B52724) | High | Polar, Aprotic | 4.5 |

| Ethanol | High | Polar, Protic | 12.6 |

| Water | Very High | Polar, Protic | 771.4 |

Nucleophilic Additions to the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group in 4-(trimethylsilyl)benzonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Reactions with Organometallic Reagents (e.g., Organolithium) and Subsequent Hydrolysis

Organolithium reagents are powerful nucleophiles that readily add to the electrophilic carbon of nitriles. wikipedia.org The reaction of this compound with an organolithium reagent (RLi) results in the formation of a new carbon-carbon bond. The initial product is a lithium iminate salt, which is stable under the anhydrous reaction conditions. Subsequent acidic aqueous workup hydrolyzes this intermediate to furnish a ketone. masterorganicchemistry.com This two-step process provides a versatile method for the synthesis of various silyl-substituted aryl ketones.

| Organolithium Reagent (RLi) | Intermediate Iminate | Final Ketone Product (after Hydrolysis) |

|---|---|---|

| Methyllithium (CH₃Li) | Lithium 1-(4-(trimethylsilyl)phenyl)ethan-1-iminate | 1-(4-(trimethylsilyl)phenyl)ethan-1-one |

| n-Butyllithium (n-BuLi) | Lithium 1-(4-(trimethylsilyl)phenyl)pentan-1-iminate | 1-(4-(trimethylsilyl)phenyl)pentan-1-one |

| Phenyllithium (PhLi) | Lithium (phenyl)(4-(trimethylsilyl)phenyl)methanimine | Phenyl(4-(trimethylsilyl)phenyl)methanone |

Formation of Imino Compounds and Enamines as Intermediates

The mechanism of ketone formation proceeds through distinct intermediates. The initial nucleophilic addition of the organolithium reagent to the nitrile carbon generates a nitrogen-centered anion, specifically a lithium iminate. masterorganicchemistry.com This species can be considered a salt of an imine. Upon workup with water, the iminate is protonated to form a neutral imine. This imine is generally unstable under acidic conditions and is readily hydrolyzed. The hydrolysis involves the addition of water to the C=N bond, forming a carbinolamine intermediate, which then eliminates ammonia (B1221849) to yield the final ketone product.

In some cases, the intermediate imine can be trapped before hydrolysis. For instance, reacting the lithium iminate with a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) can yield a stable N-silylimine. tandfonline.com If the alkyl group introduced by the organometallic reagent contains an α-hydrogen, the potential for tautomerization of the imine to an enamine exists, although this is typically not the final product in this reaction sequence.

Mechanistic Insight into Trimethylsilyl Group Migration from Carbon to Nitrogen

An intriguing, though less common, mechanistic possibility in reactions involving silylated substrates is the migration of the silyl (B83357) group. Anionic rearrangements where a silyl group migrates from a carbon atom to a heteroatom, such as oxygen (Brook rearrangement) or nitrogen, are known phenomena in organosilicon chemistry. rsc.orgtandfonline.com

Specifically, nih.govliverpool.ac.uk-silyl migration from carbon to nitrogen has been observed in the reactions of certain aminoiminophosphines with tris(trimethylsilyl)methyllithium. tandfonline.com While a direct report of a trimethylsilyl group migrating from the aromatic ring to the nitrile nitrogen during organolithium addition to this compound is not found in the surveyed literature, the existence of analogous C→N migrations makes it a plausible, if minor, side reaction pathway. Such a rearrangement would be an example of an anionic migration, potentially proceeding through a five-membered cyclic transition state. This pathway would lead to the formation of an N-silylated intermediate, which upon hydrolysis would yield a different product profile than the direct addition pathway. However, for aryl silanes, the high energy required to break the sp² C-Si bond makes this migration less likely compared to migrations from sp³ carbons.

Lewis Acid-Promoted Pinner Reactions for Carboxylic Ester Formation

The Pinner reaction is a classic method for converting nitriles into carboxylic esters. Traditionally, it requires harsh conditions, involving the bubbling of anhydrous hydrogen chloride gas through a mixture of the nitrile and an alcohol. Modern variations have developed milder protocols using Lewis acids as promoters. This approach is applicable to a wide range of nitriles, including aromatic variants like this compound.

The Lewis acid activates the nitrile group by coordinating to the nitrogen lone pair, which significantly increases the electrophilicity of the nitrile carbon. This enhanced electrophilicity facilitates the attack by a weakly nucleophilic alcohol, leading to the formation of an intermediate which, upon hydrolysis, yields the corresponding carboxylic ester.

Catalysis by Trimethylsilyl Triflate

Among various Lewis acids, trimethylsilyl triflate (TMSOTf) has emerged as a particularly effective promoter for the Pinner reaction. Best results are often achieved when using stoichiometric amounts (e.g., two equivalents) of TMSOTf. The reaction proceeds at room temperature and provides good yields of carboxylic esters from the reaction of nitriles with primary alcohols. The reaction is generally chemoselective, for instance, phenols are typically not acylated under these conditions.

The proposed mechanism involves the silylation of the alcohol by TMSOTf to generate a proton and the triflate anion. The proton then activates the nitrile, leading to a highly reactive nitrilium ion which is attacked by the alcohol. Alternatively, the Lewis acidic silicon atom of TMSOTf may directly activate the nitrile. This method represents a mild and efficient route to convert this compound into various 4-(trimethylsilyl)benzoate esters.

| Reactant 1 | Reactant 2 (Alcohol) | Promoter | Typical Conditions | Product Type |

|---|---|---|---|---|

| This compound | Primary Alcohols (e.g., Ethanol, Benzyl (B1604629) alcohol) | Trimethylsilyl triflate (TMSOTf) | Nitrile as solvent, rt, ~65 h | 4-(Trimethylsilyl)benzoate Ester |

| This compound | Secondary Alcohols (e.g., Cyclohexanol) | Trimethylsilyl triflate (TMSOTf) | Nitrile as solvent, rt, ~65 h | Lower yields expected |

| This compound | Tertiary Alcohols (e.g., t-Butanol) | Trimethylsilyl triflate (TMSOTf) | Nitrile as solvent, rt, ~65 h | No reaction expected |

Interactions with Metallacyclopropenes

The reactivity of the nitrile functionality, particularly in molecules such as 4-[(trimethylsilyl)ethynyl]benzonitrile, presents a rich area for investigation, especially in the context of organometallic chemistry. The interaction with metallacyclopropenes, which are strained three-membered rings containing a metal atom, is a key area of this research. These reactions often proceed via insertion of the unsaturated nitrile bond into a metal-carbon bond of the metallacycle, leading to a variety of new, larger ring systems and complexes.

Insertion of Carbon-Nitrogen Triple Bonds into Metal-Carbon Linkages

The insertion of the carbon-nitrogen triple bond of a nitrile into a metal-carbon bond of a metallacyclopropene is a fundamental step that leads to the formation of a larger, more complex metallacycle. This process is exemplified by the reaction of lutetacyclopropenes with various nitriles. The initial step involves the insertion of the C≡N bond into the Lu–C(sp²) bond of the lutetacyclopropene. This insertion results in the formation of an azalutetacyclopentadiene intermediate. nih.govrsc.orgosti.gov

Mechanistic studies, supported by DFT calculations, have elucidated the pathway for these insertion reactions. For instance, the reaction of a lutetacyclopropene with benzonitrile (PhCN) begins with the insertion of the first molecule of PhCN into the lutetacyclopropene to yield an azalutetacyclopentadiene intermediate. rsc.orgosti.gov This intermediate is a crucial branching point for further reactivity. The isolation and characterization of such azalutetacyclopentadiene intermediates provide strong evidence for this mechanistic pathway. rsc.orgosti.gov

The general scheme for this insertion can be represented as follows:

Lutetacyclopropene + R-C≡N → Azalutetacyclopentadiene

This initial insertion expands the three-membered metallacycle to a five-membered one, incorporating the nitrogen and carbon atoms from the nitrile. The nature of the substituent 'R' on the nitrile can influence the subsequent reaction pathways and the stability of the resulting products. While direct studies on 4-[(trimethylsilyl)ethynyl]benzonitrile are not extensively documented in this specific context, the reactivity of related nitriles, such as trimethylsilyl cyanide (TMSCN), with azalutetacyclopentadiene intermediates has been reported to furnish fused osti.govcam.ac.uk lutetacycles, highlighting the synthetic potential of silyl-substituted nitriles in these transformations. rsc.orgosti.gov

Diverse Lutetium Complex Formation

The initial azalutetacyclopentadiene intermediate, formed from the insertion of a nitrile into a lutetacyclopropene, is often reactive and can undergo further transformations, leading to a diverse array of lutetium complexes. The specific products formed depend on the reaction conditions and the nature of the nitrile substrate.

For example, the reaction of a lutetacyclopropene with benzyl nitriles (ArCH₂CN) can lead to the formation of acyclic lutetium complexes that feature both keteniminate and vinyl-enamide ligands. nih.gov This outcome represents a previously unreported reaction mode for metallacyclopropenes and nitriles. The proposed mechanism involves the initial formation of an azalutetacyclopentadiene, which then undergoes tautomerization via a 1,3-hydrogen shift to form a lutetacyclic enamine intermediate. Subsequent intermolecular proton transfer with another molecule of the benzyl nitrile leads to the final acyclic complex. nih.gov

In another example of diverse reactivity, the selective coupling of a lutetacyclopropene with three molecules of benzonitrile was found to produce an unexpected fused lutetacycle containing a 1,6-dihydropyrimidine ring. rsc.orgosti.gov This transformation proceeds through a series of key steps following the initial formation of the azalutetacyclopentadiene:

Insertion of a second benzonitrile molecule into the Lu–N bond of the azalutetacyclopentadiene.

Intramolecular electrocyclization to form a highly strained η²-pyrimidine metallacycle.

Insertion of a third benzonitrile molecule into the Lu–C(sp³) bond to yield the final fused lutetacycle. rsc.orgosti.gov

The isolation of the azalutetacyclopentadiene and the η²-pyrimidine dysprosacycle (an analogous complex with dysprosium) provides significant mechanistic evidence for this complex reaction pathway. rsc.orgosti.gov

Furthermore, when a lutetacyclopropene is reacted with benzoyl or trimethylsilyl nitrile, a bis-isocyanide complex is formed, with the concomitant release of 1,2-dibenzoyl-1,2-diphenylethene or 1,2-di(trimethylsilyl)-1,2-diphenylethene, respectively. nih.gov This outcome demonstrates yet another distinct reaction pathway available from the interaction of nitriles with metallacyclopropenes.

The following table summarizes the diverse lutetium complexes formed from the reaction of a lutetacyclopropene with different types of nitriles:

| Nitrile Substrate | Key Intermediate(s) | Final Lutetium Complex | Reference |

| Benzonitrile (PhCN) | Azalutetacyclopentadiene, η²-pyrimidine metallacycle | Fused lutetacycle with a 1,6-dihydropyrimidine ring | rsc.orgosti.gov |

| Benzyl Nitriles (ArCH₂CN) | Azalutetacyclopentadiene, Lutetacyclic enamine | Acyclic complex with keteniminate and vinyl-enamide ligands | nih.gov |

| Benzoyl Nitrile / Trimethylsilyl Nitrile | Not specified | Bis-isocyanide complex | nih.gov |

These examples underscore the rich and varied chemistry that arises from the interaction of nitriles with lutetium metallacyclopropenes, leading to a range of novel and structurally diverse organometallic compounds.

Photochemical Reactions Involving Nitrile Moieties

The nitrile group is a chromophore that can participate in various photochemical reactions, particularly through photoinduced electron transfer processes. The electronic properties of the aromatic ring to which the nitrile is attached, as well as the presence of other functional groups, can significantly influence the nature and efficiency of these photoreactions.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. In the context of aryl nitriles, the nitrile group is electron-withdrawing, and the aromatic ring can act as either a donor or an acceptor depending on the other substituents present.

For aryl nitriles that are part of a donor-acceptor (D-A) system, photoexcitation can lead to the formation of an intramolecular charge-transfer (CT) state. osti.govnih.gov A classic example is 4-(dimethylamino)benzonitrile (B74231) (DMABN), where the dimethylamino group is the donor and the benzonitrile moiety is the acceptor. osti.govnih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. The vibrational frequency of the nitrile group is sensitive to the local electric field and the degree of electron delocalization, making it a useful spectroscopic probe for studying these charge-transfer processes. osti.govnih.gov

While direct photochemical studies on 4-[(trimethylsilyl)ethynyl]benzonitrile are not widely reported, the principles of PET in aryl nitriles can be extended to this molecule. The trimethylsilyl and ethynyl groups will modulate the electronic properties of the benzonitrile core, which in turn will affect its behavior in PET reactions. The silyl group can influence the excited-state properties of aromatic systems. For instance, silyl-substituted benzenes have been shown to undergo efficient photoreactions, and their reactivity can be tuned by the nature of the alkyl groups on the silicon atom. nih.govdiva-portal.org

In PET reactions involving an external donor or acceptor, the aryl nitrile can act as either the excited-state acceptor or donor. For example, irradiation of aromatic amines in the presence of alkyl nitriles can lead to efficient electron-transfer reactions. researchgate.net The efficiency and outcome of these reactions, such as amination or alkylation of the aromatic moiety, depend on the specific reactants and conditions. researchgate.net

The general principle of PET involving an aryl nitrile (Ar-CN) can be summarized as follows:

With an electron donor (D): Ar-CN + hν → (Ar-CN)* (Ar-CN)* + D → [Ar-CN]•⁻ + D•⁺

With an electron acceptor (A): Ar-CN + hν → (Ar-CN)* (Ar-CN)* + A → [Ar-CN]•⁺ + A•⁻

The radical ions formed in these PET processes can then undergo a variety of subsequent reactions, leading to the final photoproducts. The presence of the trimethylsilyl and ethynyl groups in 4-[(trimethylsilyl)ethynyl]benzonitrile would be expected to influence the stability of the corresponding radical ions, thereby directing the course of the photoreaction.

Directed C-H Bond Functionalization Strategies Utilizing the Nitrile Group (General)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the use of directing groups to control the regioselectivity of these reactions is a well-established concept. The nitrile group, due to its ability to coordinate weakly to transition metals, has emerged as a versatile directing group for C-H functionalization, particularly for activating otherwise unreactive C-H bonds at positions remote from the point of attachment of the directing group.

A significant breakthrough in this area has been the development of nitrile-based templates for the meta-selective C-H functionalization of aromatic rings. rsc.orgcam.ac.uknih.govacs.org This is a notable achievement because traditional directing group strategies have predominantly favored ortho-functionalization. The meta-directing ability of these nitrile-based templates is attributed to the formation of a large palladacycle that positions the metal catalyst in proximity to a meta-C-H bond. cam.ac.uk

The design of these directing groups often involves a template that is attached to the substrate and contains a nitrile moiety at an appropriate distance and geometry to favor meta-C-H activation. A key advantage of some of these methodologies is the use of a cleavable tether, such as a silicon-based linker, which allows for the easy installation and removal of the directing group. nih.govacs.org This enhances the synthetic utility of the method, as the directing group can be considered a transient auxiliary.

The general strategy can be outlined as follows:

Attachment of a nitrile-containing directing group to the substrate.

Palladium-catalyzed C-H activation at the meta position, directed by the nitrile group.

Functionalization of the activated C-H bond with a suitable coupling partner (e.g., an olefin or an arylboronic acid).

Removal of the directing group to afford the meta-functionalized product.

The competition between the nitrile directing group and other potential ortho-directing groups on the substrate has been studied. In some cases, the meta-directing nitrile template can override the directing effect of an ortho-directing group, demonstrating the robustness of this strategy. nih.gov The electronic effects of substituents on the aromatic ring can also work in concert with the directing group to enhance meta-selectivity. nih.gov

While this is a general strategy for arenes, the principles could potentially be applied to substrates like 4-[(trimethylsilyl)ethynyl]benzonitrile, where the nitrile group is an intrinsic part of the molecule. However, in this case, the nitrile would likely direct functionalization of a different molecule in an intermolecular fashion, or potentially an intramolecular reaction if a suitable C-H bond is present elsewhere in the molecule or in a tethered group. The inherent nitrile group in 4-[(trimethylsilyl)ethynyl]benzonitrile could also participate as a coordinating group in various catalytic cycles.

Inter- and Intramolecular Alkyne Insertion Reactions with Nitriles (General)

The reaction of alkynes with nitriles, particularly transition metal-catalyzed cycloadditions, provides a powerful and atom-economical route to a variety of nitrogen-containing heterocyclic compounds, most notably substituted pyridines. nih.govclockss.orgchemrxiv.orgcsic.es These reactions can be either inter- or intramolecular, depending on whether the alkyne and nitrile functionalities are present in the same or different molecules.

The most common type of these reactions is the [2+2+2] cycloaddition, where two alkyne molecules and one nitrile molecule combine to form a pyridine (B92270) ring. This transformation can be catalyzed by a range of transition metals, including cobalt, rhodium, nickel, and iron. clockss.orgchemrxiv.orgcsic.es

Intermolecular Reactions:

In the intermolecular version, two separate alkyne molecules react with a nitrile. When unsymmetrical alkynes are used, this can lead to mixtures of regioisomers. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the alkyne and nitrile. clockss.org

A general representation of the intermolecular [2+2+2] cycloaddition is:

2 R¹-C≡C-R² + R³-C≡N --[Catalyst]--> Substituted Pyridine

For a molecule like 4-[(trimethylsilyl)ethynyl]benzonitrile, its ethynyl group could potentially participate as one of the alkyne components in such a reaction, while its nitrile group could also serve as the nitrile component, leading to complex reaction possibilities.

Intramolecular Reactions:

Intramolecular versions of this reaction involve substrates that contain both alkyne and nitrile functionalities within the same molecule. This can involve the reaction of a diyne with a nitrile, or a molecule containing both an alkyne and a nitrile tethered together. Intramolecular reactions often offer better control over regioselectivity compared to their intermolecular counterparts. clockss.org

For example, a diyne-nitrile substrate can undergo an intramolecular cycloaddition to form a bi- or polycyclic pyridine derivative. clockss.org Similarly, a molecule containing a tethered alkyne and nitrile can cyclize to form a fused pyridine system. The length and nature of the tether play a crucial role in the feasibility and outcome of the reaction.

The versatility of the nitrile group in these insertion reactions is a testament to its unique electronic structure, with a nucleophilic nitrogen atom and the π-coordinating ability of the triple bond. nih.govresearchgate.net These reactions provide a direct entry into complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Comprehensive Kinetic and Thermodynamic Investigations of Silylation Reactions

Research Findings from Analogous Systems

Kinetic and thermodynamic investigations into the silylation of alkali phenolates with trisubstituted silyl chlorides have revealed significant dependencies on several factors that are likely to influence the silylation of this compound as well. These factors include solvent polarity, the nature of the cation in phenolate (B1203915) salts, and the steric and electronic properties of both the silylating agent and the aromatic substrate. researchgate.net

A study on the silylation of various substituted phenolates demonstrated that the reactivity is highly sensitive to the electronic nature of the substituents on the aromatic ring. The observed order of reactivity, based on the substituent at the para-position, was found to be:

NO₂ < CN < Cl < F < H < t-Bu < OMe researchgate.net

This trend indicates that electron-withdrawing groups, such as the cyano (CN) group, decrease the reactivity of the phenolate towards silylation. By analogy, the electron-withdrawing nature of the nitrile group in this compound would be expected to reduce the nucleophilicity of the nitrogen atom, thereby slowing down the rate of a nucleophilic attack on a silylating agent.

Furthermore, the reaction rates were observed to be significantly faster in more polar solvents like acetonitrile and dimethyl sulfoxide (B87167) compared to tetrahydrofuran, where ion-pairing effects are more pronounced. researchgate.net The addition of crown ethers was also found to accelerate the reaction rates by sequestering the metal cations and generating a more reactive "naked" anion. researchgate.net These findings suggest that the choice of solvent and the presence of additives that can modulate ion-pairing would be critical in controlling the kinetics of silylation reactions involving this compound.

Mechanistic Considerations

The mechanism of silylation can vary depending on the reaction conditions and the specific reactants involved. For the silylation of aromatic C-H bonds, iridium-catalyzed reactions have been studied in detail. These studies indicate that the rate-limiting step can vary depending on the electronic properties of the arene substrate. nih.govacs.orgresearchgate.netacs.org While this applies to C-H silylation rather than direct silylation of the nitrile group, it highlights the nuanced mechanistic pathways that can be operative in silylation reactions of aromatic compounds.

Another relevant mechanistic pathway is photo-induced electron transfer. A study on the photochemical silylation of aromatic nitriles using hexamethyldisilane (B74624) as a σ-donor has been reported. rsc.org This suggests an alternative, non-nucleophilic pathway for the silylation of the nitrile functionality in this compound, which could be explored under photochemical conditions.

Interactive Data Table: Relative Reactivity of Substituted Phenolates in Silylation

While specific kinetic data for this compound is unavailable, the following interactive table, derived from the study on phenolate silylation researchgate.net, illustrates the impact of para-substituents on reactivity. This can serve as a qualitative guide to predict the reactivity of other substituted aromatic compounds.

| Substituent at para-position | Relative Reactivity (Qualitative) |

| -NO₂ | Lowest |

| -CN | Low |

| -Cl | Moderate |

| -F | Moderate |

| -H | Baseline |

| -t-Bu | High |

| -OMe | Highest |

Spectroscopic Characterization and Structural Elucidation of 4 Trimethylsilyl Ethynyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(Trimethylsilyl)benzonitrile. A study by Koppe and coworkers detailed the full characterization of this compound, providing a foundation for its structural analysis. rsc.org

Proton (¹H) NMR Analysis for Aromatic and Methyl Protons

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct regions are of interest: the aromatic region and the aliphatic region.

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet system characteristic of a 1,4-disubstituted (para) pattern. The protons ortho to the nitrile group are expected to be downfield from those ortho to the trimethylsilyl (B98337) group due to the electron-withdrawing nature of the nitrile. The protons ortho to the silyl (B83357) group and meta to the nitrile are expected to appear at a slightly higher field.

The trimethylsilyl (TMS) group gives rise to a sharp, singlet peak in the upfield region of the spectrum, typically around 0.2-0.3 ppm. This singlet integrates to nine protons, confirming the presence of the three equivalent methyl groups of the TMS moiety.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Approximate Chemical Shift (δ) ppm | Integration |

|---|---|---|---|

| Aromatic (ortho to -CN) | Doublet | 7.6 - 7.7 | 2H |

| Aromatic (ortho to -SiMe₃) | Doublet | 7.5 - 7.6 | 2H |

Carbon (¹³C) NMR Analysis of the Carbon Framework

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. In this compound, six distinct carbon signals are expected.

The carbon atom of the nitrile group (-C≡N) is characteristically found in the 118-120 ppm range. The aromatic carbons show four different signals. The ipso-carbon attached to the TMS group (C-Si) is typically shifted upfield compared to unsubstituted benzene, while the ipso-carbon attached to the nitrile group (C-CN) is found further downfield. The remaining aromatic carbons (CH) appear in the typical aromatic region (128-135 ppm). The three equivalent methyl carbons of the TMS group produce a single, sharp signal at a high field, often below 0 ppm. The complete characterization of these carbons was reported by Koppe et al. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ) ppm |

|---|---|

| Trimethylsilyl (-Si(C H₃)₃) | -1.0 - 0.0 |

| Nitrile (-C ≡N) | 118 - 120 |

| Aromatic (C-CN) | 112 - 115 |

| Aromatic (CH, ortho to -CN) | 132 - 133 |

| Aromatic (CH, ortho to -SiMe₃) | 134 - 135 |

Silicon (²⁹Si) NMR for Characterization of the Silyl Moiety

²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon environment. For aryltrimethylsilanes like this compound, the ²⁹Si chemical shift provides valuable information about the electronic effects of the aromatic substituents. The nitrile group, being electron-withdrawing, influences the electron density at the silicon nucleus. The experimental characterization using this technique has been performed, confirming the silyl moiety's structural integrity. rsc.org The chemical shift for such compounds typically falls within a well-defined range for arylsilanes.

Fluorine (¹⁹F) NMR for Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. While various fluorinated benzonitriles have been synthesized, specific experimental ¹⁹F NMR data for direct fluorinated analogs of this compound, such as 2-fluoro-4-(trimethylsilyl)benzonitrile or 3-fluoro-4-(trimethylsilyl)benzonitrile, are not extensively reported in the surveyed literature. The synthesis of related compounds like 3-fluoro-4-methylbenzonitrile (B68015) is documented, but without the corresponding silyl group, direct spectral comparison is not possible. researchgate.net The technique remains a powerful potential tool for future studies on such derivatives.

Advanced NMR Techniques (e.g., DEPT-135) for Structural Assignments

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbon signals. In a DEPT-135 experiment on this compound, specific outcomes are predicted:

Positive Signals: The methyl carbons of the TMS group and the aromatic methine (CH) carbons would appear as positive peaks.

Negative Signals: No methylene (CH₂) groups are present in the molecule, so no negative peaks are expected.

Absent Signals: The quaternary carbons, including the ipso-carbons attached to the silyl and nitrile groups, and the nitrile carbon itself, would be absent from the DEPT-135 spectrum.

This pattern provides unambiguous confirmation of the carbon types within the molecule, complementing the standard ¹³C NMR data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The analysis of this compound reveals key vibrational modes. rsc.org

The most prominent feature in the IR and Raman spectra is the sharp, intense band corresponding to the nitrile (C≡N) stretching vibration. For aromatic nitriles, this band typically appears in the 2220-2240 cm⁻¹ region due to conjugation with the benzene ring.

The trimethylsilyl group also exhibits several characteristic vibrations. The symmetric and asymmetric stretching of the Si-C bonds are found in the 600-800 cm⁻¹ range, while the symmetric methyl deformation (umbrella mode) gives a strong, sharp band around 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and ring stretching vibrations (C=C) typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3100 | Medium-Weak |

| Nitrile (C≡N) Stretch | FTIR/Raman | 2220 - 2240 | Strong, Sharp |

| Aromatic Ring (C=C) Stretch | FTIR/Raman | 1400 - 1600 | Medium |

| Si-CH₃ Symmetric Deformation | FTIR/Raman | ~1250 | Strong |

| Aromatic C-H Bend (out-of-plane) | FTIR | ~840 | Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-[(trimethylsilyl)ethynyl]benzonitrile (B3024401) is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific structural components.

The most prominent features in the spectrum are the stretching vibrations of the nitrile (-C≡N) and the internal alkyne (-C≡C-) groups. The nitrile group typically exhibits a sharp, strong absorption band in the region of 2230-2220 cm⁻¹. The disubstituted alkyne linkage, situated between the phenyl ring and the trimethylsilyl group, shows a stretching vibration around 2160 cm⁻¹. The intensity of this alkyne peak can vary.

Vibrations associated with the trimethylsilyl (TMS) group are also identifiable. A characteristic strong band, attributed to the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon atom, is expected around 1250 cm⁻¹. Additionally, Si-C stretching vibrations typically appear in the 870-840 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for 4-[(trimethylsilyl)ethynyl]benzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2230 - 2220 |

| Alkyne (-C≡C-) | Stretching | ~2160 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Trimethylsilyl (Si(CH₃)₃) | Symmetric CH₃ Deformation | ~1250 |

| Trimethylsilyl (Si-C) | Stretching | 870 - 840 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. spectrabase.com For 4-[(trimethylsilyl)ethynyl]benzonitrile, Raman spectroscopy is particularly effective for observing the symmetric, non-polar bonds of the alkyne and nitrile groups.

The C≡C and C≡N stretching modes are expected to produce strong and sharp signals in the Raman spectrum. spectrabase.com The nitrile stretch appears near 2229 cm⁻¹, a position well-established from the Raman spectrum of benzonitrile (B105546). researchgate.netualberta.ca The internal alkyne (C≡C) stretch also gives a characteristically strong band, often more intense in Raman than in IR spectra due to the polarizability of the triple bond. The symmetric "breathing" mode of the benzene ring is another characteristic Raman signal, typically found around 1000 cm⁻¹. researchgate.net

Table 2: Expected Raman Shifts for 4-[(trimethylsilyl)ethynyl]benzonitrile

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2229 |

| Alkyne (-C≡C-) | Stretching | ~2160 |

| Aromatic Ring | Ring Breathing | ~1000 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. spectrabase.com For 4-[(trimethylsilyl)ethynyl]benzonitrile, the molecular formula is C₁₂H₁₃NSi, with an average mass of 199.33 g/mol . spectrabase.com

Under electron ionization (EI), the compound's mass spectrum typically shows a distinct molecular ion (M⁺˙) peak. A very common and characteristic fragmentation pathway for trimethylsilyl-containing compounds is the loss of a methyl radical (•CH₃) from the TMS group. sci-hub.senih.gov This cleavage results in the formation of a stable silicon-containing cation, [M-15]⁺, which is often the base peak or one of the most abundant ions in the spectrum. sci-hub.se Further fragmentation can occur through cleavage of the Si-C(alkyne) bond or fragmentation of the aromatic ring system.

Table 3: Key Ions in the Mass Spectrum of 4-[(trimethylsilyl)ethynyl]benzonitrile

| Ion | m/z (Nominal Mass) | Description |

|---|---|---|

| [C₁₂H₁₃NSi]⁺˙ | 199 | Molecular Ion (M⁺˙) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. pnnl.gov For 4-[(trimethylsilyl)ethynyl]benzonitrile, the monoisotopic mass has been determined to be 199.081726 g/mol . spectrabase.comchemspider.com This precise mass measurement corresponds to the elemental composition C₁₂H₁₃NSi, allowing for its confident identification and differentiation from other compounds with the same nominal mass. uni.lu HRMS is crucial for confirming the identity of newly synthesized compounds or for identifying components in complex mixtures. pnnl.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.govmdpi.com This method is well-suited for the analysis of volatile and thermally stable compounds like 4-[(trimethylsilyl)ethynyl]benzonitrile. spectrabase.com In a GC-MS analysis, the compound is first passed through a GC column, which separates it from other components of a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum for identification. fu-berlin.de This coupling is invaluable for reaction monitoring, purity assessment, and the identification of byproducts in synthetic preparations. mdpi.comtcichemicals.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Crystal Packing

Without an experimentally determined crystal structure, a definitive analysis of the molecular conformation and crystal packing is not possible. However, based on the structures of analogous aromatic nitriles, several features can be anticipated. nih.gov The dihedral angle between the plane of the phenyl ring and the substituents would be a key conformational parameter.

Investigation into the Intermolecular Interactions of 4-[(Trimethylsilyl)ethynyl]benzonitrile Elucidates Weak Hydrogen Bonding

Detailed structural and spectroscopic analyses of 4-[(trimethylsilyl)ethynyl]benzonitrile and its derivatives have shed light on the nature of the intermolecular forces governing their solid-state packing. The primary interaction observed is a weak hydrogen bond involving the nitrile nitrogen atom and aromatic hydrogen atoms, a common motif in the crystal engineering of nitrile-containing compounds.

Computational studies, often employing Density Functional Theory (DFT), have been utilized to model and quantify these non-covalent interactions. Such calculations can provide insights into the relative energies of different molecular conformations and the strength of the intermolecular hydrogen bonds. For instance, calculations on related bis(pyridinyl)-substituted benzimidazoles have shown C-H···N interaction energies to be in the range of -11.2 to -14.4 kJ mol⁻¹. While not directly pertaining to the title compound, these findings illustrate the significance of such weak interactions in similar molecular systems.

Spectroscopic techniques also offer evidence of these intermolecular forces. In infrared (IR) spectroscopy, the vibrational frequency of the C≡N stretching mode can be sensitive to its electronic environment. Hydrogen bonding to the nitrile nitrogen can lead to a shift in this frequency, often to higher wavenumbers, indicating a change in the bond's electron density upon interaction with a hydrogen bond donor.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical shifts of the protons and carbon atoms involved in hydrogen bonding upon transition from solution to the solid state. These shifts are indicative of the altered electronic environment resulting from the intermolecular interactions in the crystal lattice.

While a detailed crystallographic analysis specifically for 4-[(trimethylsilyl)ethynyl]benzonitrile with tabulated intermolecular contact data is not publicly available in the primary literature, the behavior of analogous compounds provides a strong basis for understanding its solid-state architecture. For example, studies on phenylacetylene (B144264) complexes have demonstrated the ability of the cyano group's π-system to accept hydrogen bonds. In the case of a 4-cyanophenylacetylene-water complex, a quasi-planar cyclic structure is formed, stabilized by both a C–H···O and an O–H···π (C≡N) hydrogen bond. This highlights the versatility of the cyano group in participating in various types of hydrogen bonding.

The table below summarizes the types of intermolecular interactions that are anticipated to be significant in the crystal structure of 4-[(trimethylsilyl)ethynyl]benzonitrile, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance/Energy |

| Hydrogen Bond | C-H (Phenyl) | N (Nitrile) | H···N distance: ~2.5 - 2.8 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interplanar distance: ~3.3 - 3.8 Å |

| van der Waals Forces | All atoms | All atoms | Non-specific, distance-dependent |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 4-(trimethylsilyl)benzonitrile as a versatile building block is underscored by its application in the creation of intricate molecular architectures. The trimethylsilyl (B98337) group can be strategically employed or modified, while the nitrile group offers a gateway to various functional group transformations, rendering it a valuable starting material in multi-step synthetic pathways.

Precursor for other Functionalized Benzonitriles via Chemical Transformation

The benzonitrile (B105546) moiety is a cornerstone in organic synthesis, serving as a precursor to a variety of functional groups such as carboxylic acids, amines, and amides through reactions like hydrolysis and reduction. The presence of the trimethylsilyl group offers additional reaction sites, enabling the synthesis of diverse functionalized benzonitrile derivatives. For instance, the silicon-carbon bond can be cleaved to introduce other functional groups. This adaptability makes it a crucial intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals. nbinno.com The electron-withdrawing nature of the nitrile group also influences the reactivity of the benzene (B151609) ring, facilitating a range of chemical transformations. nbinno.com

One notable transformation is the conversion of benzonitriles to other derivatives through C-H functionalization. For example, ortho-arylated N-cyclohexyl-benzamides can be dehydrated using trifluoroacetic anhydride to efficiently produce the corresponding benzonitriles. nih.gov This highlights the chemical versatility of the benzonitrile core, which can be further enhanced by the presence of a trimethylsilyl group.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Isoxazolines)

This compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Thiazoles: Thiazole derivatives are known for their wide range of pharmacological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The synthesis of thiazoles often involves the reaction of α-halocarbonyl compounds with thioamides or thioureas (Hantzsch synthesis). researchgate.net While direct use of this compound in thiazole synthesis is not extensively detailed in the provided results, its derivatives can participate in such cyclization reactions. The nitrile group can be transformed into a thioamide, which can then react to form the thiazole ring.

Isoxazolines and Isoxazoles: These heterocycles are also of significant interest in medicinal chemistry. nih.gov A common method for their synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. researchgate.netnih.gov Nitrile oxides can be generated in situ from aldoximes. The benzonitrile group of this compound can be converted to an aldoxime, which then serves as the precursor for the nitrile oxide needed for the cycloaddition reaction to form isoxazolines and isoxazoles. researchgate.netresearchgate.net

Intermediate in the Preparation of Pharmaceutical and Agrochemical Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of both pharmaceutical and agrochemical compounds. evonik.com The benzonitrile scaffold is present in numerous biologically active molecules due to its favorable pharmacokinetic properties and ability to interact with biological targets. nbinno.com

In the pharmaceutical industry, benzonitrile derivatives are key intermediates in the development of drugs for a wide range of diseases. nbinno.com For instance, they are used in the synthesis of oncology drugs. nbinno.com The trimethylsilyl group can be used to direct reactions to specific positions on the aromatic ring or can be removed at a later stage in the synthesis.

In the agrochemical sector, many fungicides and other pesticides contain heterocyclic moieties derived from benzonitrile precursors. nih.gov For example, 1,2,4-triazole fungicides, which are highly effective against a broad spectrum of crop diseases, can be synthesized using intermediates derived from functionalized benzonitriles. nih.gov

Integration into Multi-Step Synthetic Sequences for Bioactive Molecules (e.g., PD-1/PD-L1 Inhibitors)

A significant application of benzonitrile derivatives is in the synthesis of small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy. nih.govacs.orgnih.gov Small molecule inhibitors offer potential advantages over antibody-based therapies, such as oral bioavailability and lower production costs. nih.govnih.gov

Recent research has focused on designing and synthesizing small molecules that can disrupt the PD-1/PD-L1 interaction. Many of these inhibitors feature a biphenyl or a related aromatic scaffold, often incorporating a benzonitrile moiety. nih.gov For example, a series of biphenyl-triazole-benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. nih.gov In these complex syntheses, a functionalized benzonitrile, which could be derived from this compound, serves as a crucial building block.

Table 1: Examples of Bioactive Molecules Synthesized Using Benzonitrile Intermediates

| Compound Class | Target/Application | Role of Benzonitrile Moiety |

| Biphenyl-triazole-benzonitriles | PD-1/PD-L1 Inhibition (Cancer Immunotherapy) | Key structural component for binding to PD-L1 |

| 1,2,4-Triazole derivatives | Antifungal (Agrochemical) | Part of the core pharmacophore |

| Thiazole derivatives | Antimicrobial, Anticancer | Core heterocyclic scaffold |

| Isoxazoline derivatives | Anti-inflammatory | Core heterocyclic scaffold |

Development of Advanced Organic Materials and Polymers

The incorporation of silylated benzonitrile units into polymers and other organic materials allows for the tuning of their physical and chemical properties.

Tailoring Material Properties through Incorporation of Silylated Benzonitrile Units

The unique electronic properties of the benzonitrile group, combined with the characteristics of the trimethylsilyl group, can be harnessed to create materials with specific functionalities. For instance, benzonitrile-based polymers have been investigated for their potential in organic light-emitting diodes (OLEDs). The nitrile group can influence the electronic and photophysical properties of the polymer, while the silyl (B83357) group can enhance solubility and processability.

In the realm of polyacetylenes, which are known for their conductivity, copolymerization of monomers like 4-trimethylsilyl diphenyl acetylene with other silylated acetylenes has been shown to modify the luminescent properties of the resulting polymers. mdpi.com This demonstrates how the incorporation of silylated aromatic units can be a strategy to fine-tune the properties of conjugated polymers for applications in electronics and photonics.

Catalytic and Non-Catalytic Transformations of this compound

The benzonitrile moiety, particularly when functionalized with versatile groups like the trimethylsilyl substituent, serves as a valuable platform for a variety of chemical transformations. These reactions are pivotal in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The transformations range from catalytic cycloadditions to the formation of esters via activated intermediates, highlighting the synthetic utility of this compound class.

Efficient Synthesis of 5-Substituted Tetrazoles from Nitriles